molecular formula C12H9Cl2NO B3427158 2-Chloro-4-(4-chlorophenoxy)aniline CAS No. 56885-17-7

2-Chloro-4-(4-chlorophenoxy)aniline

Cat. No.: B3427158
CAS No.: 56885-17-7
M. Wt: 254.11 g/mol
InChI Key: CUSCEPZEWZVOBO-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position and a 4-chlorophenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenoxy)aniline typically involves the reaction of 2-chloroaniline with 4-chlorophenol. One common method is the nucleophilic aromatic substitution reaction, where 2-chloroaniline reacts with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(4-chlorophenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenoxy)aniline depends on its specific application. For instance, in its antimalarial activity, the compound may interfere with the metabolic pathways of the malaria parasite, leading to its death . The exact molecular targets and pathways can vary, but they often involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but with a nitro group instead of a phenoxy group.

    4-Chloroaniline: Lacks the phenoxy group, making it less complex.

    2-Chloroaniline: Only has a chlorine substituent without the phenoxy group.

Uniqueness

2-Chloro-4-(4-chlorophenoxy)aniline is unique due to the presence of both chlorine and phenoxy substituents, which can influence its reactivity and potential applications. The combination of these groups can enhance its biological activity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4-(4-chlorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-3-9(4-2-8)16-10-5-6-12(15)11(14)7-10/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSCEPZEWZVOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56885-17-7
Record name 2-chloro-4-(4-chlorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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